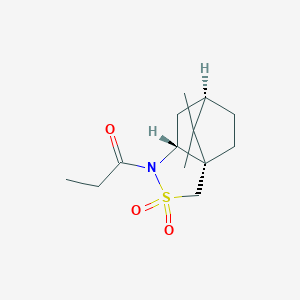
エタルフルラリン
概要
説明
Ethalfluralin is a pre-plant soil-applied herbicide used primarily for the control of annual grasses and broadleaf weeds. It was first synthesized in 1971 and is known for its low aqueous solubility and high volatility. Ethalfluralin is moderately persistent in some soil systems but is not expected to be persistent in water systems. It is highly toxic to algae but has low toxicity to birds and mammals .
科学的研究の応用
Ethalfluralin has several scientific research applications, including:
Agriculture: Used as a herbicide to control weeds in crops like soybeans, dry beans, sunflowers, and peanuts.
Environmental Studies: Studied for its environmental fate and impact on soil and water systems.
Analytical Chemistry: Used as a standard in the development of analytical methods for pesticide detection
作用機序
Target of Action
Ethalfluralin, a dinitroaniline herbicide, primarily targets the tubulin proteins in plants . These proteins are crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton and play a vital role in cell division . Ethalfluralin also targets the Transient receptor potential cation channel subfamily A member 1 .
Mode of Action
Ethalfluralin acts as a microtubule inhibitor . By binding to tubulin proteins, it prevents the formation of microtubules, thereby inhibiting mitotic cell division in the tips of roots and shoots . This disruption of normal cell division prevents the emergence of sensitive seedlings treated with ethalfluralin .
Biochemical Pathways
Ethalfluralin affects several biochemical pathways. It induces apoptotic cell death by causing an imbalance in calcium homeostasis . It also decreases the mitochondrial membrane potential (ΔΨm) and impairs mitochondrial respiration by downregulating the mitochondrial respiratory complex-related genes . Furthermore, ethalfluralin activates endoplasmic reticulum stress signals and autophagy pathways .
Pharmacokinetics
Ethalfluralin is a pre-plant soil-applied herbicide with low aqueous solubility and high volatility .
Result of Action
The action of ethalfluralin leads to several molecular and cellular effects. It inhibits the viability, proliferation, and migration of cells . It also increases the phosphorylation of P38 MAPK and NF-κB, and suppresses the PI3K/AKT signaling pathway . These effects impede the viability and mitochondrial function in cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ethalfluralin. For instance, its volatility and persistence in soil systems can be affected by factors such as temperature, moisture, and soil type . .
準備方法
Synthetic Routes and Reaction Conditions
Ethalfluralin is synthesized through a multi-step process involving the nitration of aromatic compounds followed by alkylation. The key steps include:
Nitration: The aromatic compound is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of ethalfluralin involves large-scale nitration and alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production .
化学反応の分析
Types of Reactions
Ethalfluralin undergoes several types of chemical reactions, including:
Oxidation: Ethalfluralin can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction of ethalfluralin can lead to the formation of amine derivatives.
Substitution: Ethalfluralin can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Strong nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
The major products formed from these reactions include various nitro and amine derivatives, which can be further utilized in different chemical processes .
類似化合物との比較
Ethalfluralin belongs to the dinitroaniline class of herbicides. Similar compounds include:
- Trifluralin
- Benfluralin
- Profluralin
- Fluchloralin
- Isopropalin
- Pendimethalin
- Nitralin
- Prodiamine
Compared to these compounds, ethalfluralin is unique due to its specific volatility and persistence characteristics, making it suitable for particular agricultural applications .
特性
IUPAC Name |
N-ethyl-N-(2-methylprop-2-enyl)-2,6-dinitro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O4/c1-4-17(7-8(2)3)12-10(18(20)21)5-9(13(14,15)16)6-11(12)19(22)23/h5-6H,2,4,7H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFJIKYUEPWBMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=C)C)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8032386 | |
| Record name | Ethalfluralin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8032386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid with a mild odor of amines; [HSDB] Yellow to orange solid; Emulsifiable concentrate (~33% active ingredient): yellowish orange liquid; [EFSA] | |
| Record name | Ethalfluralin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9449 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
Decomposes at 256 °C | |
| Record name | ETHALFLURALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7545 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In acetone, acetonitrile, benzene, chloroform, dichloromethane, xylene >500, methanol 82-100 (all in g/L, 25 °C), In water, 0.3 mg/L at 25 °C | |
| Record name | ETHALFLURALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7545 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000878 [mmHg], 8.8X10-5 mm Hg at 25 °C | |
| Record name | Ethalfluralin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9449 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ETHALFLURALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7545 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow crystalline solid | |
CAS No. |
55283-68-6 | |
| Record name | Ethalfluralin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55283-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethalfluralin [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055283686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, N-ethyl-N-(2-methyl-2-propen-1-yl)-2,6-dinitro-4-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethalfluralin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8032386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethalfluralin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.131 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHALFLURALIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51DKA727XQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ETHALFLURALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7545 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
55-56 °C | |
| Record name | ETHALFLURALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7545 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mode of action of ethalfluralin?
A1: Ethalfluralin primarily acts by inhibiting cell division in susceptible plants. [] It disrupts microtubule formation, which are essential for cell division, leading to the arrest of the cell cycle at metaphase. [, ]
Q2: What are the downstream effects of ethalfluralin on plant growth?
A2: Ethalfluralin's inhibition of cell division results in stunted root and shoot growth in susceptible plants. [, , ] Studies on oat (Avena sativa L.) showed that ethalfluralin significantly reduced cell elongation in coleoptiles and caused abnormal cell development in root tips. []
Q3: What is the molecular formula and weight of ethalfluralin?
A3: Ethalfluralin's molecular formula is C12H16F3N3O4, and its molecular weight is 321.27 g/mol.
Q4: Is there spectroscopic data available for ethalfluralin?
A4: Yes, gas chromatography coupled with mass spectrometry (GC-MS) is a common technique used to identify and quantify ethalfluralin residues in various matrices, including crops. []
Q5: How does soil organic matter affect ethalfluralin activity?
A5: Research shows that soil organic matter can reduce the herbicidal activity of ethalfluralin. [] Higher organic matter content in the soil leads to increased I50 (50% inhibition) values for weed growth parameters, suggesting a decrease in efficacy. []
Q6: Does rainfall impact the efficacy of ethalfluralin?
A6: Yes, rainfall can influence ethalfluralin's effectiveness. Heavy rainfall after application, especially in low organic matter soils, can increase the risk of crop injury. [] Additionally, rainfall events are associated with increased volatility losses of ethalfluralin from the soil. []
Q7: How does ethalfluralin's structure relate to its herbicidal activity?
A7: Ethalfluralin belongs to the dinitroaniline herbicide family. The dinitroaniline group is crucial for its activity, specifically by affecting microtubule formation. [] Studies with trifluralin-resistant green foxtail revealed cross-resistance to ethalfluralin, indicating a shared mode of action among dinitroanilines. []
Q8: What is the impact of different application methods on ethalfluralin efficacy?
A8: Ethalfluralin can be applied preplant incorporated (PPI) or preemergence (PRE). Research shows that it is generally more injurious to crops like peanuts when applied PPI, especially at higher rates. [] Studies have explored alternative application methods, such as incorporating ethalfluralin granules with conservation tillage methods in soybeans, demonstrating comparable weed control to conventional tillage. []
Q9: Are there regulations regarding the use of ethalfluralin?
A9: Yes, the use of ethalfluralin is regulated, and maximum residue limits (MRLs) have been established for various crops. [] Analytical methods, like GC-MS, are used to monitor ethalfluralin residues in food and feed to ensure compliance with safety standards. []
Q10: How is ethalfluralin absorbed and translocated in plants?
A10: Ethalfluralin can be absorbed by both roots and shoots of plants. [, ] Studies using 14C-labeled ethalfluralin in cucumber (Cucumis sativus) showed that the herbicide is absorbed from nutrient solution and translocated to all plant parts. [] Topical application to cucumber stems resulted in acropetal translocation, while basipetal movement was limited. []
Q11: What is the efficacy of ethalfluralin in controlling different weed species?
A11: Ethalfluralin effectively controls a broad spectrum of weeds, but its efficacy varies depending on the weed species, rate, application method, and environmental factors.
- Effective Control: Ethalfluralin, alone or in combination with other herbicides, effectively controls various weed species, including common lambsquarters (Chenopodium album), redroot pigweed (Amaranthus retroflexus), green foxtail (Setaria viridis), volunteer oat (Avena sativa), goosegrass (Eleusine indica), smooth pigweed (Amaranthus hybridus), rice flatsedge (Cyperus iria), and Texas panicum (Panicum texanum). [, , , , , , , ]
- Moderate Control: Ethalfluralin provides moderate control of hairy nightshade (Solanum sarrachoides), depending on the rate and combination with other herbicides. [] It also showed moderate efficacy against common ragweed (Ambrosia artemisiifolia) in some studies. [, ]
- Less Effective Control: Ethalfluralin alone may not provide satisfactory control of yellow nutsedge (Cyperus esculentus) and often requires tank-mixing with other herbicides for adequate control. [, , , , , ]
Q12: Is there evidence of resistance to ethalfluralin in weed populations?
A12: Yes, research indicates the development of trifluralin-resistant green foxtail (Setaria viridis) biotypes. [] These resistant biotypes also exhibit cross-resistance to ethalfluralin, suggesting a common resistance mechanism within the dinitroaniline herbicide family. []
Q13: What is the environmental fate of ethalfluralin?
A13: Ethalfluralin can be lost from the environment through various processes, including volatilization, degradation, and runoff.
- Volatility: Ethalfluralin is moderately volatile, and losses to the atmosphere are significant, especially after rainfall events on dry soil. []
- Runoff and Erosion: Ethalfluralin can be transported in runoff water and eroded soil, particularly from sloped land. [] Its losses through these processes are influenced by factors like rainfall intensity, slope gradient, and soil properties. []
Q14: What are some alternative herbicides that can be used in place of ethalfluralin?
A14: Many alternative herbicides are available with varying modes of action, offering control of a broad spectrum of weeds. The choice of herbicide depends on the specific weed spectrum, crop tolerance, and environmental considerations.
- Alternative Herbicides: Some commonly used alternatives mentioned in the provided research include S-metolachlor, dimethenamid, pendimethalin, trifluralin, clomazone, halosulfuron, imazapic, imazethapyr, and glufosinate. [, , , , , , , , , , , , , , , , , , , ]
- Combination with Alternatives: Often, a combination of herbicides with different modes of action is more effective in controlling a wider range of weeds and delaying herbicide resistance development. [, , , , , , , , , , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Pyrimidine, 5-[(2-propynyloxy)methyl]-(9CI)](/img/structure/B166053.png)









